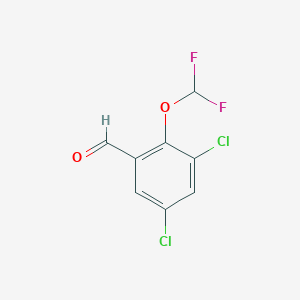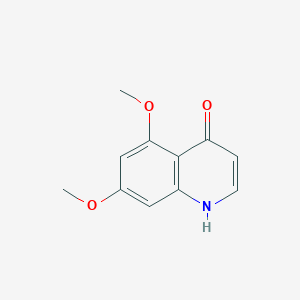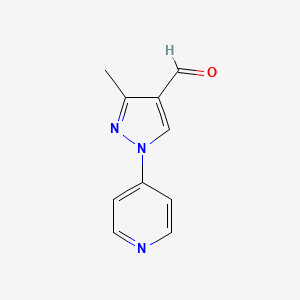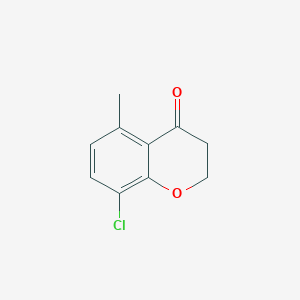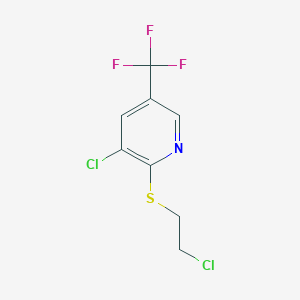
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as CTCEP, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a highly versatile compound, with the ability to be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst for certain reactions. CTCEP’s structure has been studied extensively, and its reactivity has been well-characterized.
Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicides and Pesticides
This compound is a critical intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron, which is synthesized from nicotinamide via a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010). Additionally, it plays a role in the production of tefluthrin, a potent insecticide for controlling soil pests in various crops, by serving as an intermediate for active components in pesticide discovery (Dongqing Liu et al., 2006).
Pharmaceutical and Biochemical Applications
The compound's derivatives, such as 2-chloro-5-trifluoromethyl pyridine, are explored for their applications in pharmaceuticals and biochemicals. These derivatives are used as intermediates in the synthesis of various compounds with potential bioactivity, indicating the compound's significance in medicinal chemistry (Li Zheng-xiong, 2004).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine and its derivatives provide insights into their chemical behavior and potential applications. For instance, investigations into the interactions of 5-trifluoromethyl-pyridine-2-thione with molecular iodine highlight the compound's utility in forming complexes with potential applications in antithyroid drug development (M. S. Chernov'yants et al., 2011).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of derivatives of this compound underscores the compound's relevance in developing new therapeutic agents. Studies on 2-chloro-6-(trifluoromethyl)pyridine have shown promising results in inhibiting microbial growth and interacting with DNA, suggesting potential applications in antimicrobial therapy and cancer treatment (M. Evecen et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPSANKQMJUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



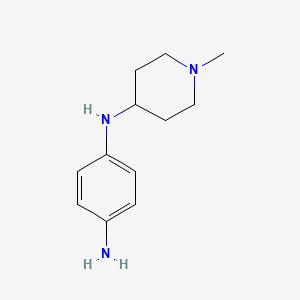


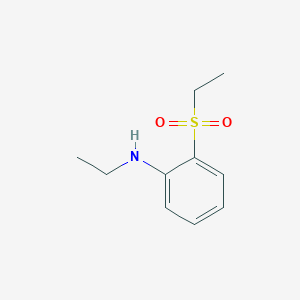
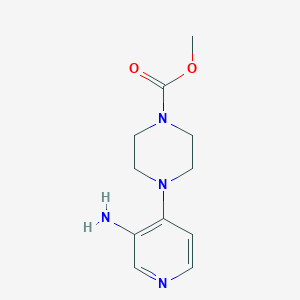
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
